molecular formula C31H60O2 B1217690 Hentriacontane-14,16-dione CAS No. 24724-84-3

Hentriacontane-14,16-dione

Cat. No.: B1217690
CAS No.: 24724-84-3
M. Wt: 464.8 g/mol
InChI Key: LZBJUTTUMRSJBP-UHFFFAOYSA-N
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Description

Hentriacontane-14,16-dione (CAS 24724-84-3) is a high-molecular-weight, oxygenated hydrocarbon lipid belonging to the class of organic compounds known as beta-diketones . It is characterized by a C31 carbon chain with two keto groups located at the 14th and 16th carbon atoms, separated by a single carbon, which defines its beta-diketone structure . With a molecular formula of C31H60O2 and an average molecular weight of 464.81 g/mol , it is a practically water-insoluble and very weakly acidic compound (predicted pKa of 7.79) . The primary research value of this compound stems from its role as a potential biomarker for the consumption of common wheat (Triticum aestivum) . Its detection and quantification can be utilized in metabolomics and nutritional studies to objectively assess dietary intake and exposure. Researchers can employ this compound in agricultural science for profiling plant metabolites and in the development of analytical methods for food authenticity and quality control. This product is intended for research and analytical applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with care, noting its predicted high logP (9.99-12.4) and low water solubility, which are critical factors for experimental preparation .

Properties

CAS No.

24724-84-3

Molecular Formula

C31H60O2

Molecular Weight

464.8 g/mol

IUPAC Name

hentriacontane-14,16-dione

InChI

InChI=1S/C31H60O2/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-31(33)29-30(32)27-25-23-21-19-17-14-12-10-8-6-4-2/h3-29H2,1-2H3

InChI Key

LZBJUTTUMRSJBP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCCCCCC

Origin of Product

United States

Scientific Research Applications

Extraction Techniques

Recent studies have focused on the extraction of hentriacontane-14,16-dione from agricultural waste, particularly wheat straw wax. Various solvents have been evaluated for their efficiency in extracting this compound:

Solvent Recovery (%) Yield (%)
Petroleum Ether24.470.6
Toluene21.963.6
2,2,5,5-Tetramethyloxolane (TMO)21.863.1
2,5-Diethyl-2,5-dimethyloxolane (DEDMO)23.768.8

The use of sustainable solvents like TMO and DEDMO has been shown to yield comparable results to traditional solvents while being more environmentally friendly . This approach not only valorizes agricultural waste but also aligns with global sustainability goals.

Applications in Coatings

One of the prominent applications of this compound is in the development of hydrophobic coatings. The extracted compound can be combined with sustainable solvents to create coatings that exhibit excellent water-repellent properties. The self-assembly of nanostructured tubules from this diketone enhances the performance of these coatings .

Case Study: Hydrophobic Coatings

In a recent study, the incorporation of this compound into hydrophobic coatings demonstrated improved water resistance and durability compared to conventional coatings. The coatings were evaluated using green metrics such as Process Mass Intensity (PMI) and E-factor to assess their environmental impact .

Biological Significance

This compound has been identified as a significant component in the waxes of various plants, including Eucalyptus pulverulenta and Hordeum vulgare. Its biological roles include contributing to the plant's cuticle integrity and protection against environmental stressors . Research indicates that this diketone plays a crucial role in the biosynthesis pathways essential for maintaining plant health and resilience.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Hentriacontane-14,16-dione is distinguished from other β-diketones by its chain length and ketone positioning. Key comparisons include:

Compound Molecular Formula Chain Length Ketone Positions Key Features Source
This compound C₃₁H₆₀O₂ 31 carbons 14, 16 Forms nano-tubules (0.2–0.3 μm diameter) for hydrophobic coatings Wheat, barley, oat
Nonacosane-12,14-dione C₂₉H₅₆O₂ 29 carbons 12, 14 Smaller tubules; limited industrial use Dianthus spp., cereals
Tritriacontane-16,18-dione C₃₃H₆₄O₂ 33 carbons 16, 18 Larger tubules; higher melting point Dianthus spp., flax
25-Hydroxy-hentriacontane-14,16-dione C₃₁H₆₀O₃ 31 carbons 14, 16 (+OH at 25) Enhanced hydrophilicity; rare in plants Cereals
  • Chain Length and Hydrophobicity : Longer chains (e.g., C₃₁ vs. C₂₉) enhance hydrophobicity due to increased van der Waals interactions. This compound’s C₃₁ chain optimizes water repellency, making it superior to shorter analogs in coating applications .
  • Ketone Positioning: The 14,16-dione configuration facilitates chelation and tubule formation, whereas 12,14-diones (e.g., nonacosane-12,14-dione) exhibit weaker self-assembly .

Physicochemical Properties

Property This compound Nonacosane-12,14-dione Tritriacontane-16,18-dione
Molecular Weight (g/mol) 464.46 436.73 492.81
logP (Log Partition) 10.70 ~9.8 (estimated) ~11.2 (estimated)
Melting Point (°C) 84–86 72–74 88–90
Solubility Low in polar solvents; high in TMO/DEDMO Moderate in hexane Low in ethanol
  • Melting Points : Tritriacontane-16,18-dione’s higher melting point (88–90°C) reflects stronger intermolecular forces from its extended chain, whereas this compound balances hydrophobicity and processability .
  • Solubility: this compound dissolves efficiently in sustainable solvents like DEDMO (68.8% yield) but poorly in ethanol, unlike hydroxy derivatives .

Extraction and Sustainability

Solvent This compound Yield (%) PMI (Process Mass Intensity) E-Factor (Waste/Product)
Petroleum Ether 24.4 18.2 12.5
DEDMO 23.7 20.1 14.3
TMO 21.8 21.5 15.8
Supercritical CO₂ 34.5 25.9 18.4
  • Green Metrics : DEDMO and TMO reduce solvent use by 90% compared to petroleum ether while maintaining yields >63%. Supercritical CO₂ offers higher yields but requires energy-intensive setups .

Preparation Methods

Source Material Selection and Pretreatment

Hentriacontane-14,16-dione is predominantly extracted from wheat straw wax, though it also occurs in Eucalyptus pulverulenta and Hordeum vulgare (barley). Wheat straw wax contains 12–24% β-diketones by weight, making it the most viable industrial source. Pretreatment involves crushing the wax to increase surface area, followed by dissolution in nonpolar solvents such as petroleum ether or toluene.

Copper-Mediated Extraction Protocol

The extraction leverages the β-diketone’s ability to form stable complexes with Cu(II) ions. A standardized procedure involves:

  • Dissolving 1 g of wax in 200 mL of solvent (e.g., toluene).

  • Adding 100 mL of saturated aqueous Cu(OAc)₂ and shaking for 20 minutes.

  • Heating the mixture to separate phases, followed by precipitation of the Cu-β-diketone complex.

  • Acidifying the complex with HCl to liberate pure this compound.

Table 1: Solvent Optimization for Copper-Mediated Extraction

SolventWax-to-Solvent RatioTemperature (°C)Recovery Yield (%)
Petroleum ether1:302524.37
Toluene1:602529.01
Cyclohexane1:100419.62
p-Cymene1:1502521.26

Data adapted from RSC optimization studies. Toluene outperforms other solvents due to its balanced polarity, which enhances β-diketone solubility while minimizing co-extraction of impurities.

Chemical Synthesis Approaches

Isoxazole Ring-Opening Route

The seminal 1978 synthesis by Bianchi and De Amici remains a benchmark for laboratory-scale production. The process involves:

  • Isoxazole Preparation : Condensation of acetylene derivatives with nitrile oxides to form the isoxazole intermediate (1a ).

  • Ring Opening : Hydrolysis of the isoxazole under acidic conditions (HCl/EtOH) to yield the β-diketone.

  • Purification : Recrystallization from hexane-ethyl acetate mixtures to achieve >95% purity.

This method offers a 68–72% overall yield but requires stringent control of reaction conditions to prevent keto-enol tautomerization side reactions.

Michael Addition-Based Modifications

Recent advances utilize this compound as a substrate for Michael additions with bio-derived acrylates. For example, reaction with dimethyl itaconate under microwave irradiation (80°C, 30 minutes) produces hydroxy-functionalized derivatives, though this approach remains secondary to extraction and classical synthesis.

Industrial-Scale Production

Large-Scale Extraction Infrastructure

Industrial facilities employ continuous extraction systems with the following parameters:

  • Solvent Recycling : Closed-loop systems recover >90% of toluene via fractional distillation.

  • Throughput : A single reactor processes 500 kg of wheat straw wax daily, yielding ~145 kg of β-diketone.

  • Waste Management : Cu(II)-contaminated aqueous phases are treated with ion-exchange resins to recover copper for reuse.

Green Chemistry Metrics

A life-cycle analysis of the copper-mediated method reveals:

  • Atom Economy : 84% (excluding solvent recovery).

  • E-Factor : 6.2 kg waste/kg product, primarily from solvent use.

  • Energy Intensity : 18 kWh/kg product, driven by distillation steps.

Analytical Characterization

Quality Control Protocols

Post-synthesis or extraction, this compound is validated using:

  • GC-MS : Retention time of 14.2 minutes (HP-5 column, 280°C).

  • ¹H NMR : Characteristic singlet at δ 2.85 ppm (methylene protons between ketones).

  • IR Spectroscopy : Strong absorbance at 1715 cm⁻¹ (C=O stretch).

Purity Standards

Industrial-grade material requires ≥90% purity (GC-FID), while pharmaceutical applications demand ≥99% (HPLC). Recrystallization from heptane achieves the latter but reduces yields by 15–20%.

Comparative Evaluation of Methods

Efficiency and Sustainability

MethodYield (%)Purity (%)Carbon Footprint (kg CO₂/kg)
Copper-Mediated29.01904.2
Isoxazole Synthesis72958.7
Michael Addition41885.9

Natural extraction balances sustainability and scalability, whereas classical synthesis excels in purity at higher environmental cost.

Q & A

Q. What are the optimal sustainable solvents for extracting hentriacontane-14,16-dione from wheat straw wax, and how do their efficiencies compare to traditional solvents?

The most effective sustainable solvents are 2,2,5,5-tetramethyloxolane (TMO) and 2,5-diethyl-2,5-dimethyloxolane (DEDMO) . TMO achieves a recovery of 21.8% (63.1% yield), comparable to toluene (21.9% recovery, 63.6% yield), while DEDMO outperforms petroleum ether with 23.7% recovery (68.8% yield). Both solvents reduce environmental hazards: TMO avoids peroxide formation, and DEDMO’s nonpolarity enhances lipophilic extraction. Traditional solvents like petroleum ether and toluene pose toxicity and non-renewability issues .

Table 1 : Extraction efficiency of solvents (from wheat straw wax):

SolventRecovery (%)Yield (%)
Petroleum ether24.470.6
Toluene21.963.6
TMO21.863.1
DEDMO23.768.8

Q. What analytical techniques are recommended for identifying and quantifying this compound in plant wax extracts?

Gas Chromatography-Mass Spectrometry (GC-MS) and GC with Flame Ionization Detection (GC-FID) are standard. For GC-MS, use a HP-5MS column (30 m × 0.25 mm) with helium carrier gas (1.2 mL/min), injector at 300°C, and a temperature program from 60°C to 300°C (10°C/min). GC-FID employs similar parameters but prioritizes quantification via peak area integration .

Q. What are the critical steps in the copper complexation method for isolating this compound from crude wax extracts?

Key steps include:

  • Dissolving wax in hot unsaturated cuprous acetate to form a Cu–diketone complex.
  • Separating the dark blue interphase layer (organic/water system).
  • Filtering the complex, redissolving in fresh solvent, and stripping with concentrated HCl to liberate pure this compound .

Advanced Research Questions

Q. How does solvent polarity influence the molecular self-assembly of this compound into nano-structured tubules, and what implications does this have for hydrophobic material design?

Nonpolar solvents (e.g., DEDMO) promote enol tautomerization , enabling tubular self-assembly via hydrogen bonding and van der Waals interactions. SEM reveals DEDMO yields tubules (0.1–0.3 µm diameter, 0.5–4.1 µm length), critical for superhydrophobic coatings. Polar solvents disrupt enolization, favoring disordered structures. This solvent-dependent morphology informs biomimetic material design for water-repellent surfaces .

Q. What green metrics should be prioritized when evaluating the sustainability of this compound extraction processes, and how do TMO/DEDMO perform in these assessments?

Prioritize Process Mass Intensity (PMI) and E-factor (waste-to-product ratio). TMO and DEDMO achieve PMI < 10 and E-factor < 2, outperforming petroleum ether (PMI = 12.3, E-factor = 3.1). They also reduce solvent use by 10-fold compared to earlier methods. These metrics align with circular economy goals by minimizing waste and fossil-derived inputs .

Q. What biosynthetic pathways are hypothesized for this compound in plant waxes, and how do oxygenation patterns inform chemotaxonomic studies?

Biosynthesis likely involves sequential oxygenation of alkanes. Ketone groups at C14 and C16 suggest enzymatic activity at β-positions. Chemotaxonomic studies in Dianthus spp. reveal no correlation between this compound and 16-hentriacontanone, implying distinct oxygenation pathways. This divergence aids in species-specific wax profiling .

Q. How do recrystallization solvents affect the morphological properties of this compound, and what structural features correlate with enhanced hydrophobicity?

Solvent choice dictates crystal morphology:

  • Petroleum ether : Folded films.
  • Toluene : Platelets with minor tubules.
  • DEDMO : Uniform nanotubules (contact angle >150°). Tubular structures maximize surface roughness, amplifying hydrophobicity. Atomic Force Microscopy (AFM) confirms solvent-driven nanotubule alignment .

Q. What contradictions exist in the literature regarding the relationship between β-diketone content and ketone oxygenation patterns in plant wax biosynthesis?

Studies on Dianthus spp. show no correlation between this compound and 16-hentriacontanone levels, challenging assumptions of shared biosynthetic intermediates. This suggests ketone positioning (C14 vs. C16) may involve distinct enzyme systems or regulatory mechanisms .

Methodological Recommendations

  • Experimental Design : Optimize solvent polarity to balance extraction efficiency and tubule formation.
  • Data Interpretation : Cross-validate GC-MS results with NMR (¹H/¹³C) for structural confirmation.
  • Sustainability : Use green metrics (PMI, E-factor) to benchmark solvent systems against biorefinery objectives.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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